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Compound of Interest

Compound Name: AZ14145845

Cat. No.: B12419499 Get Quote

A detailed evaluation of the selectivity profile of AZ14145845 in comparison to other TAM

kinase inhibitors, providing essential data for researchers in oncology and immunology.

AZ14145845 is a potent, type I1/2 dual inhibitor of Mer and Axl receptor tyrosine kinases

(RTKs), members of the TAM (Tyro3, Axl, Mer) family. These kinases are crucial regulators of

innate immunity and are implicated in the progression of various cancers, making them

attractive therapeutic targets. This guide provides a comparative analysis of the cross-reactivity

profile of AZ14145845 against other notable TAM kinase inhibitors: Bemcentinib (a selective

Axl inhibitor), Sitravatinib (a multi-kinase inhibitor targeting TAM kinases), and UNC2025 (a

dual Mer/Flt3 inhibitor).

Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and

potential off-target effects. The following table summarizes the inhibitory activity (IC50 values)

of AZ14145845 and its comparators against a panel of selected kinases. Lower IC50 values

indicate higher potency.
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Kinase
AZ14145845
(IC50, nM)

Bemcentinib
(IC50, nM)

Sitravatinib
(IC50, nM)

UNC2025
(IC50, nM)

Mer
Data not publicly

available
>700 2 0.46

Axl
Data not publicly

available
14 1.5 1.65

Tyro3
Data not publicly

available
>1400

Data not publicly

available
5.83

Flt3
Data not publicly

available

Data not publicly

available
8 0.35

VEGFR2
Data not publicly

available

Data not publicly

available
5

Data not publicly

available

c-Met
Data not publicly

available

Data not publicly

available
20 364

c-Kit
Data not publicly

available

Data not publicly

available
6 8.18

TrkA
Data not publicly

available

Data not publicly

available

Data not publicly

available
1.67

TrkC
Data not publicly

available

Data not publicly

available

Data not publicly

available
4.38

Note: While AZ14145845 is described as a potent dual Mer/Axl inhibitor, specific public domain

kinome scan data with IC50 values is not available. Bemcentinib is highly selective for Axl, with

over 50-fold and 100-fold selectivity against Mer and Tyro3, respectively[1]. Sitravatinib is a

multi-targeted inhibitor with potent activity against Axl and Mer[2]. UNC2025 is a potent dual

inhibitor of Mer and Flt3, with greater than 45-fold selectivity for Mer over Axl[3][4].

Signaling Pathway and Experimental Workflow
To understand the context of AZ14145845's activity and how its cross-reactivity is assessed,

the following diagrams illustrate the TAM kinase signaling pathway and a typical experimental
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workflow for kinase inhibitor profiling.
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TAM Kinase Signaling Pathway
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Kinase Profiling Experimental Workflow

Experimental Protocols
The cross-reactivity data presented in this guide is typically generated using in vitro kinase

assays. A common high-throughput method is a competition binding assay, such as the

KINOMEscan™ platform.
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Objective: To determine the binding affinity (Kd) or inhibitory concentration (IC50) of a test

compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to

the immobilized ligand is quantified, typically using quantitative PCR (qPCR) of a DNA tag

conjugated to the kinase. A lower amount of bound kinase in the presence of the test

compound indicates stronger binding and higher potency.

Materials:

Test compound (e.g., AZ14145845) dissolved in DMSO.

A panel of purified, DNA-tagged human kinases.

Ligand-immobilized solid support (e.g., beads).

Assay buffer.

qPCR reagents.

Procedure:

Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO

and serially diluted to create a range of concentrations for testing.

Assay Reaction: The kinase, immobilized ligand, and test compound are combined in a

multi-well plate and incubated to allow binding to reach equilibrium.

Washing: Unbound kinase is removed by washing the solid support.

Quantification: The amount of kinase bound to the solid support is quantified by qPCR.

Data Analysis: The percentage of kinase bound in the presence of the test compound is

compared to a DMSO control. For dose-response experiments, the data is fitted to a sigmoid

curve to determine the IC50 or Kd value.
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Data Interpretation: The resulting IC50 or Kd values across the kinase panel provide a

quantitative measure of the compound's potency and selectivity. A highly selective inhibitor will

show potent inhibition of its intended target(s) with significantly weaker activity against other

kinases.

Conclusion
AZ14145845 is a highly selective dual inhibitor of Mer and Axl kinases. Understanding its

cross-reactivity profile is essential for predicting its biological effects and potential therapeutic

applications. This guide provides a framework for comparing its selectivity to other TAM kinase

inhibitors, highlighting the importance of comprehensive kinase profiling in drug development.

The provided experimental protocol outlines a standard method for generating such data,

enabling researchers to conduct their own comparative studies. As more data on AZ14145845
becomes publicly available, a more detailed comparison of its kinome-wide selectivity will be

possible.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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